molecular formula C9H12BrNO B11877626 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide CAS No. 24206-40-4

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide

Cat. No.: B11877626
CAS No.: 24206-40-4
M. Wt: 230.10 g/mol
InChI Key: LSBNORSQTMUEMH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is a heterocyclic organic compound with the molecular formula C9H12BrNO. It is a derivative of tetrahydroquinoline, a structure that is significant in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

24206-40-4

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ol;hydrobromide

InChI

InChI=1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H

InChI Key

LSBNORSQTMUEMH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1O.Br

Origin of Product

United States

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